

Application Notes and Protocols for BAY 1895344 in DNA Repair Deficient Cells

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Compound of Interest

Compound Name: BAY-184

Cat. No.: B15543705

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Introduction

BAY 1895344 is a potent and highly selective, orally available inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR).[1][2] In cells with deficiencies in other key DNA repair pathways, such as those with mutations in the Ataxia-Telangiectasia Mutated (ATM) gene, treatment with BAY 1895344 can lead to synthetic lethality, making it a promising therapeutic strategy for a subset of cancers.[3][4] These application notes provide a summary of the preclinical and clinical data on BAY 1895344 and detailed protocols for key experimental assays to evaluate its efficacy in DNA repair deficient cells.

Data Presentation

Preclinical Activity of BAY 1895344

The antiproliferative activity of BAY 1895344 has been demonstrated across a wide range of human cancer cell lines, with particular sensitivity observed in those harboring DNA damage response defects.

Metric	Value	Cell Lines/Conditions	Reference
IC50 Range	9 - 490 nmol/L	Broad spectrum of human cancer cell lines, with increased sensitivity in those with DDR defects.	

Clinical Activity of BAY 1895344 in Advanced Solid Tumors

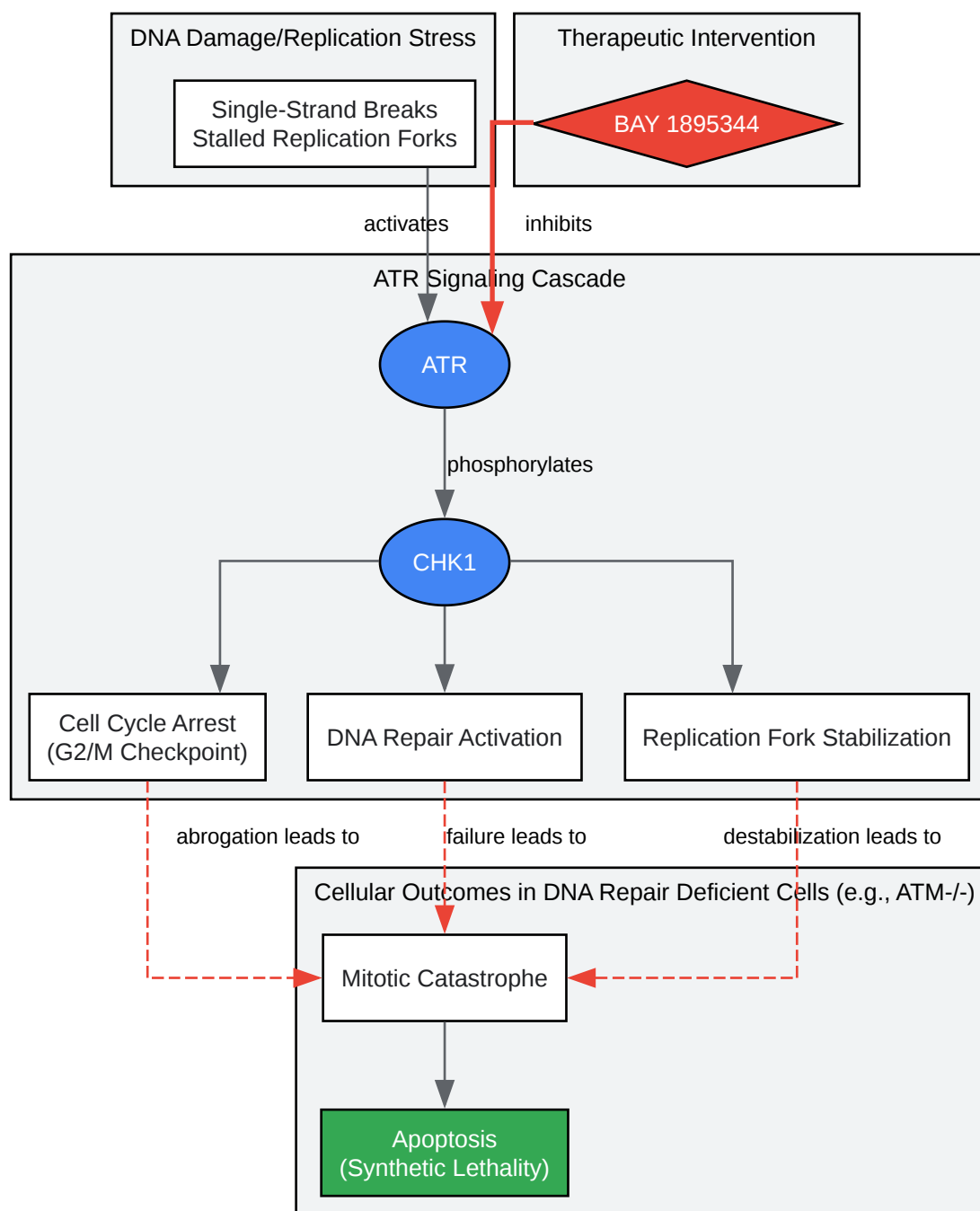
A first-in-human Phase I clinical trial (NCT03188965) has evaluated the safety and efficacy of BAY 1895344 in patients with advanced solid tumors.[\[3\]](#)[\[4\]](#)

Metric	Value	Patient Population	Reference
Objective Response Rate (ORR)	30.7%	Patients treated at or above the Maximum Tolerated Dose (MTD) of 40 mg BID (3 days on/4 days off).	[3]
Responding Patient Profile	ATM protein loss and/or deleterious ATM mutations.	Patients with various advanced solid tumors.	[3] [4]
Median Duration of Response	315.5 days	Responding patients.	[4]

Signaling Pathways and Experimental Workflows

ATR Signaling Pathway and the Role of BAY 1895344

The following diagram illustrates the central role of ATR in the DNA damage response and how BAY 1895344 intervenes.

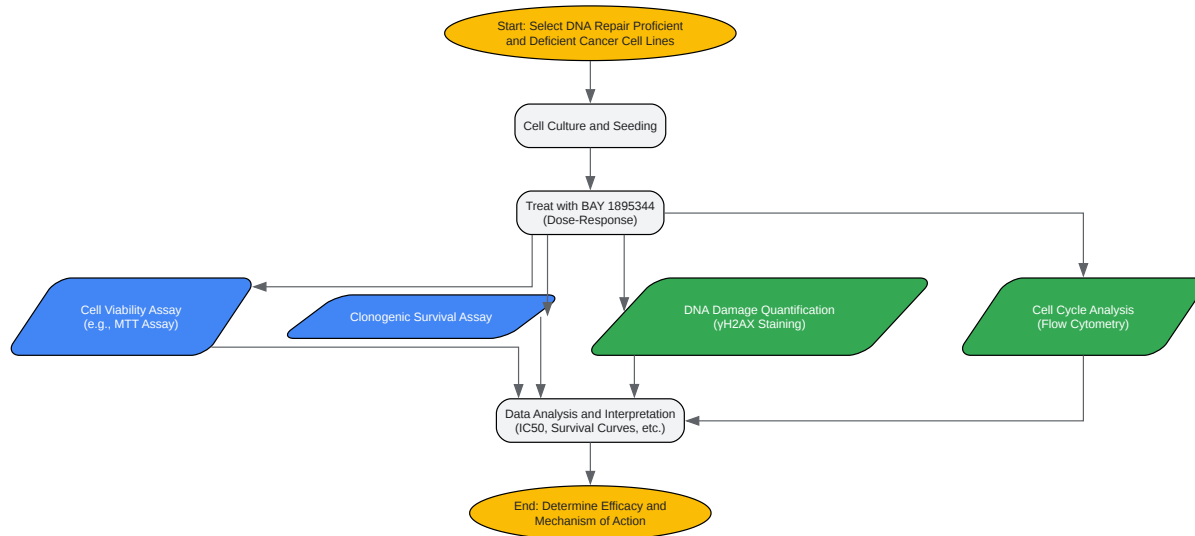


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Caption: ATR signaling pathway and the inhibitory action of BAY 1895344.

General Experimental Workflow for Evaluating BAY 1895344

The following diagram outlines a typical experimental workflow to assess the efficacy of BAY 1895344 in cancer cell lines.



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Caption: A general experimental workflow for the evaluation of BAY 1895344.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of BAY 1895344 that inhibits cell viability by 50% (IC₅₀).

Materials:

- 96-well cell culture plates
- Cancer cell lines of interest (both DNA repair proficient and deficient)
- Complete cell culture medium
- BAY 1895344 stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 μ L of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.[6]
- Compound Treatment: Prepare serial dilutions of BAY 1895344 in complete medium. A typical starting concentration range for a potent ATR inhibitor is 1 nM to 10 μ M.[6] Include a vehicle-only control (e.g., DMSO at a final concentration of \leq 0.1%).
- Remove the medium from the wells and add 100 μ L of the medium containing the different concentrations of BAY 1895344 or vehicle control.
- Incubate for a desired period (e.g., 72 hours).
- MTT Addition: Add 10 μ L of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[5][7]

- Solubilization: Add 100-150 μ L of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[5]
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
- Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the percentage of cell viability against the log of the BAY 1895344 concentration and use non-linear regression analysis to calculate the IC50 value.

Clonogenic Survival Assay

This assay assesses the long-term cytotoxic effects of BAY 1895344 by measuring the ability of single cells to form colonies.

Materials:

- 6-well cell culture plates
- Cancer cell lines of interest
- Complete cell culture medium
- BAY 1895344 stock solution
- Crystal violet staining solution (0.5% crystal violet in 25% methanol)[6]

Procedure:

- Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well, to be optimized for each cell line) in 6-well plates and allow them to attach overnight.[6][8]
- Compound Treatment: Treat the cells with various concentrations of BAY 1895344 or a vehicle control.
- Colony Formation: Incubate the plates for 10-14 days at 37°C in a humidified 5% CO₂ incubator, allowing colonies to form. The medium can be carefully replaced every 3-4 days if necessary.[6][8]

- Fixation and Staining:
 - Aspirate the medium and gently wash the colonies with PBS.
 - Fix the colonies with a suitable fixative (e.g., methanol or 10% formalin) for 10-15 minutes. [\[9\]](#)
 - Remove the fixative and stain the colonies with crystal violet solution for 20-30 minutes. [\[6\]](#)
 - Gently wash the plates with water and allow them to air dry.
- Colony Counting: Count the number of colonies (typically defined as a cluster of ≥ 50 cells) in each well.
- Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to that of the vehicle-treated control.

DNA Damage Quantification (γ H2AX Immunofluorescence Staining)

This protocol is for visualizing and quantifying DNA double-strand breaks by staining for phosphorylated H2AX (γ H2AX).

Materials:

- Multi-well plates with sterile glass coverslips
- Cancer cell lines of interest
- BAY 1895344 stock solution
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% BSA in PBS)
- Primary antibody: anti- γ H2AX (Ser139)

- Fluorescently labeled secondary antibody
- DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
- Antifade mounting medium
- Fluorescence microscope

Procedure:

- **Cell Seeding and Treatment:** Seed cells on coverslips in multi-well plates. After allowing them to attach, treat with BAY 1895344 at the desired concentration and for the desired time (e.g., 24 hours).
- **Fixation:** Aspirate the medium, wash with PBS, and fix the cells with 4% PFA for 15 minutes at room temperature.[\[10\]](#)
- **Permeabilization:** Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10-15 minutes.[\[11\]](#)
- **Blocking:** Wash with PBS and block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.[\[10\]](#)[\[11\]](#)
- **Primary Antibody Incubation:** Incubate the cells with the anti- γ H2AX primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.[\[10\]](#)
- **Secondary Antibody Incubation:** Wash the cells with PBS and then incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.[\[10\]](#)
- **Counterstaining and Mounting:** Wash the cells with PBS and counterstain the nuclei with DAPI for 5 minutes.[\[10\]](#) Wash again with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
- **Imaging and Quantification:** Acquire images using a fluorescence microscope. Quantify the number of γ H2AX foci per nucleus using image analysis software.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

This protocol is for analyzing the cell cycle distribution of cells treated with BAY 1895344.

Materials:

- Cancer cell lines of interest
- BAY 1895344 stock solution
- Phosphate-Buffered Saline (PBS)
- 70% Ethanol (ice-cold)
- Propidium Iodide (PI) staining solution (containing RNase A)[12][13]
- Flow cytometer

Procedure:

- **Cell Seeding and Treatment:** Seed cells in appropriate culture vessels and treat with BAY 1895344 for the desired duration (e.g., 24-48 hours).
- **Cell Harvesting:** Harvest both adherent and suspension cells and collect them by centrifugation at 300 x g for 5 minutes.[12]
- **Fixation:** Wash the cell pellet with PBS. Resuspend the pellet in a small volume of PBS and, while gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of 70%. [12][14] Incubate on ice for at least 30 minutes or at -20°C for longer storage.
- **Staining:** Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.[1][12]
- **Flow Cytometry Analysis:** Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.

- Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

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